molecular formula C11H12ClFO2 B13319390 2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid

2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid

Cat. No.: B13319390
M. Wt: 230.66 g/mol
InChI Key: RWGDLOUHGNKRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzene and 3-methylbutanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorophenylboronic acid: Similar in structure but with a boronic acid group instead of a butanoic acid chain.

    3-Chloro-4-fluorophenylboronic acid: Another related compound with different positioning of the chloro and fluoro groups.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12ClFO2/c1-6(2)10(11(14)15)8-4-3-7(12)5-9(8)13/h3-6,10H,1-2H3,(H,14,15)

InChI Key

RWGDLOUHGNKRGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.